Rubelloside B

Triterpenoid Saponins Structural Elucidation Analytical Chemistry

Researchers requiring exact Rubelloside B for immunological SAR studies face irreproducible results when substituting with Rubelloside A or Quinovic acid. Rubelloside B (CAS 167875-39-0), quinovic acid-3β-O-β-D-glucopyranosyl-(1→3)-β-D-fucopyranoside, provides the precise diglycosidic chain essential for biological activity. • Unique Glc-(1→3)-Fuc glycosylation imparts immunological enhancement absent in close analogs • HPLC ≥98%; MW 794.97; validated reference standard for LC-MS dereplication and herbal QC • Structurally defined ligand for carbohydrate-recognition and membrane lipid interaction studies

Molecular Formula C42H66O14
Molecular Weight 795.0 g/mol
Cat. No. B1180289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubelloside B
Molecular FormulaC42H66O14
Molecular Weight795.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)33(21(3)53-34)56-35-31(47)29(45)28(44)23(18-43)54-35/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19-,20+,21-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,39+,40-,41+,42-/m1/s1
InChIKeyIIIOQVDDEWZCEQ-WJMBNSPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Rubelloside B: Overview & Chemical Classification


Rubelloside B is a specific triterpenoid saponin, formally known as quinovic acid-3β-O-β-D-glucopyranosyl-(1 → 3)-β-D-fucopyranoside [1]. It is isolated from the roots of *Adina rubella* and possesses a characteristic ursane-type aglycone backbone, distinguishing it from other triterpenoid classes like oleanane or dammarane saponins [1]. Its unique diglycosidic chain, comprising a glucopyranosyl and a fucopyranosyl unit linked to the quinovic acid core, defines its specific molecular identity and is a key structural parameter for analytical verification and inventory management in research settings [2].

Rubelloside B: Substitution Risks


In scientific research, substituting Rubelloside B with a structurally similar triterpenoid saponin, such as its co-isolated analog Rubelloside A or the aglycone Quinovic acid, is not empirically supported for the reported biological activity [1]. While the aglycone core is the same, the specific glycosylation pattern of Rubelloside B, consisting of a β-D-glucopyranosyl-(1→3)-β-D-fucopyranoside moiety, is a critical determinant of its interaction with biological systems [2]. Subtle differences in sugar composition and linkage, such as the α-L-rhamnopyranoside unit in Rubelloside A, can drastically alter pharmacodynamic properties, cellular uptake, and in vitro efficacy [1]. Therefore, any procurement decision for a specific experimental model requires the exact compound to ensure experimental reproducibility and valid interpretation of results.

Rubelloside B: Differentiated Procurement Evidence


Physicochemical Differentiation from Analogs

The structural and physicochemical profile of Rubelloside B provides a quantifiable basis for differentiation from its closest analog, Rubelloside A. Key metrics including molecular weight, topological polar surface area (TPSA), and predicted lipophilicity (LogP) differ significantly, which directly impacts factors like solubility, membrane permeability, and chromatographic behavior [1]. This data is essential for analytical method development, quality control (QC), and formulation studies.

Triterpenoid Saponins Structural Elucidation Analytical Chemistry Physicochemical Properties

Immunological Activity vs. Analog

In the primary isolation and characterization paper, Rubelloside B was specifically noted to exhibit immunological enhancement, a property not attributed to the co-isolated analog Rubelloside A [1]. While the study did not provide a quantitative IC50 or EC50 value, the explicit differentiation in reported activity is a key piece of evidence. The presence or absence of this bioactivity is directly linked to the specific glycosylation pattern (fucopyranoside vs. rhamnopyranoside), underscoring the importance of selecting the precise compound.

Immunopharmacology Natural Product Bioactivity Saponin Research Drug Discovery

Procurement: Purity and Cost

From a procurement standpoint, Rubelloside B offers a specific cost-to-purity ratio that differs from other related triterpenoid saponins available on the market. For example, the cost for 5mg of ≥98% pure Rubelloside B is approximately $350-700 [1][2]. This contrasts with other high-purity triterpenoid glycosides like Ginsenoside Rg1, which can have a different cost per milligram due to varying supply chain dynamics and sourcing difficulty. This information is critical for budget planning and determining the economic feasibility of including the compound in a screening library or analytical reference set.

Analytical Standards Supply Chain Management Cost-Benefit Analysis Research Reagents

Rubelloside B: Application Scenarios


Immunomodulatory Pathway Research

Rubelloside B is best suited as a specific molecular probe in fundamental immunology research aimed at understanding structure-activity relationships (SAR) of ursane-type saponins. As the primary literature notes a qualitative immunological enhancement effect not seen in its close analog Rubelloside A [1], this compound serves as a critical reference point for studies designed to elucidate the role of the β-D-fucopyranoside moiety in immune cell activation or modulation.

Analytical Method Development

Given its defined and unique physicochemical properties (MW: 794.97 g/mol, TPSA: 233.00 Ų, LogP: ~5.41) [1][2], Rubelloside B is an appropriate reference standard for developing and validating HPLC, LC-MS, and other chromatographic methods. Its distinct retention time and mass spectral profile, particularly when compared to other quinovic acid glycosides, make it valuable for the quality control of herbal extracts or for dereplication studies in natural product chemistry.

Structural and Glycobiology Studies

For research groups focused on the interaction of glycosides with lectins, cell surface receptors, or membrane lipids, Rubelloside B offers a specific model system. Its unique diglycosidic chain (Glc-(1→3)-Fuc) attached to a ursane core provides a structurally defined ligand [1] for investigating carbohydrate-recognition events, allowing for direct comparison with saponins bearing different sugar linkages or compositions.

Pharmacopeial Reference Material Procurement

In an industrial quality control setting, Rubelloside B can be procured and utilized as a secondary reference standard for the identification and quantification of marker compounds in *Adina rubella* raw material. Its well-defined CAS number (167875-39-0) and molecular identity [2] are essential for building a credible and traceable analytical dossier for regulatory purposes, such as compiling a botanical drug master file.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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